molecular formula C16H14N2O2 B8715954 1-(5-(Benzyloxy)-1H-indazol-1-yl)ethan-1-one

1-(5-(Benzyloxy)-1H-indazol-1-yl)ethan-1-one

Cat. No. B8715954
M. Wt: 266.29 g/mol
InChI Key: USKRVIRQSQMVDV-UHFFFAOYSA-N
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Patent
US06858638B2

Procedure details

1-Acetyl-5-hydroxy-1H-indazole can be obtained in the following way: a suspension of 467 mg of 1-acetyl-5-benzyloxy-1H-indazole, 525 mg of ammonium formate, 1 g of 10% palladium-on-charcoal and 50 ml of acetone is brought to reflux for 3 hours. After returning to a temperature in the region of 20° C., the reaction medium is filtered through a bed of Celite 535. The filtrate is concentrated by evaporation under reduced pressure and the oil obtained is purified by chromatography on a silica column with a dichloromethane/methanol (98/2 by volume) mixture as eluent. 132 mg of 1-acetyl-5-hydroxy-1H-indazole are thus obtained in the form of a white solid (Rf=0.32, silica gel thin layer chromatography, eluent: methanol/dichloromethane (2/98 by volume)).
Quantity
467 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13]CC3C=CC=CC=3)=[CH:10][CH:11]=2)[CH:6]=[N:5]1)(=[O:3])[CH3:2].C([O-])=O.[NH4+]>[Pd].CC(C)=O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([OH:13])=[CH:10][CH:11]=2)[CH:6]=[N:5]1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
467 mg
Type
reactant
Smiles
C(C)(=O)N1N=CC2=CC(=CC=C12)OCC1=CC=CC=C1
Name
Quantity
525 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After returning to a temperature in the region of 20° C.
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered through a bed of Celite 535
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oil obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column with a dichloromethane/methanol (98/2 by volume) mixture as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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